N-(3,4,5-Trimethoxyphenyl)guanidine N-(3,4,5-Trimethoxyphenyl)guanidine
Brand Name: Vulcanchem
CAS No.: 57004-63-4
VCID: VC2035766
InChI: InChI=1S/C10H15N3O3/c1-14-7-4-6(13-10(11)12)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H4,11,12,13)
SMILES: COC1=CC(=CC(=C1OC)OC)N=C(N)N
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol

N-(3,4,5-Trimethoxyphenyl)guanidine

CAS No.: 57004-63-4

Cat. No.: VC2035766

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4,5-Trimethoxyphenyl)guanidine - 57004-63-4

CAS No. 57004-63-4
Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
IUPAC Name 2-(3,4,5-trimethoxyphenyl)guanidine
Standard InChI InChI=1S/C10H15N3O3/c1-14-7-4-6(13-10(11)12)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H4,11,12,13)
Standard InChI Key DXUWATABALHSNY-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)N=C(N)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)N=C(N)N

Chemical Structure and Properties

Basic Chemical Information

N-(3,4,5-Trimethoxyphenyl)guanidine is identified by the CAS number 57004-63-4. It possesses the molecular formula C10H15N3O3 with a molecular weight of 225.24 g/mol. The IUPAC name for this compound is 2-(3,4,5-trimethoxyphenyl)guanidine. Table 1 presents the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of N-(3,4,5-Trimethoxyphenyl)guanidine

PropertyValue
CAS Number57004-63-4
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
IUPAC Name2-(3,4,5-trimethoxyphenyl)guanidine
Standard InChIInChI=1S/C10H15N3O3/c1-14-7-4-6(13-10(11)12)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H4,11,12,13)
Standard InChIKeyDXUWATABALHSNY-UHFFFAOYSA-N
SMILESCOC1=CC(=CC(=C1OC)OC)N=C(N)N

Structural Characteristics

The compound features a guanidine functional group (H2N-C(=NH)-NH-) attached to a 3,4,5-trimethoxyphenyl ring. The three methoxy groups are positioned at the 3, 4, and 5 positions of the phenyl ring, creating a symmetrical substitution pattern that contributes to its unique pharmacological properties. These methoxy substituents significantly enhance the lipophilicity of the molecule, which plays a crucial role in its biological activity and membrane permeability.

Synthesis Methods

Chemical Synthesis Approaches

Several synthetic routes have been reported for the preparation of N-(3,4,5-Trimethoxyphenyl)guanidine and structurally related guanidine derivatives. One approach involves the reaction of arylamines with cyanamide, which has been successfully applied to synthesize various N-arylguanidines .

Another synthetic method involves the reaction of 3,4,5-trimethoxyaniline with guanidine carbonate under specific reaction conditions . This approach provides direct access to the target compound through a condensation reaction.

A more sophisticated approach has been described involving Pd-catalyzed C–N coupling of aryl halides with 2-amino-4,6-dimethoxy pyrimidine, followed by acidic hydrolysis-mediated ring cleavage of the 3,5-dimethoxypyrimidine motif . This method produces N-aryl-guanidine hydrochlorides with various aromatic and heteroaromatic scaffolds, including the 3,4,5-trimethoxyphenyl derivative .

Guanidine Formation Chemistry

The formation of the guanidine functionality typically involves nucleophilic attack of an amine on a guanidine precursor. In the case of N-(3,4,5-Trimethoxyphenyl)guanidine, the 3,4,5-trimethoxyaniline acts as the nucleophile to form the guanidine derivative . The reaction conditions must be carefully controlled to ensure selective formation of the desired product and to prevent side reactions.

When synthesizing guanidine derivatives, including N-(3,4,5-Trimethoxyphenyl)guanidine, researchers have reported using 2-(3,4,5-trimethoxyphenyl)guanidine hydrochloride (compound 7t) prepared by reaction with chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . This synthetic route provides access to the target compound with good yields and purity.

CompoundMCF-7 (μM)MDA-MB-231 (μM)HCT-116 (μM)SCC-9 (μM)
NSC-666719 (11a)4.4 ± 0.45.5 ± 0.2--
Compound 10e1.0 ± 0.12.6 ± 0.13.20.8
Compound 10q0.8 ± 0.012.1 ± 0.12.81.0
Etoposide45.0 ± 5.048.0 ± 4.5--

Mechanism of Action

The anticancer activity of N-(3,4,5-Trimethoxyphenyl)guanidine and related compounds appears to involve multiple mechanisms:

  • Tubulin binding: The compound interacts with tubulin at the colchicine binding site, inhibiting microtubule polymerization and consequently disrupting mitotic spindle formation necessary for cell division

  • Epigenetic modulation: Inhibition of histone lysine-specific demethylase 1 (HLSD1) affects gene expression patterns involved in cancer cell proliferation and survival

  • DNA damage induction: Some derivatives induce DNA damage in cancer cells, leading to apoptosis

These mechanisms collectively contribute to the compound's potent anticancer effects across various cancer cell lines.

Research Applications

Medicinal Chemistry Applications

N-(3,4,5-Trimethoxyphenyl)guanidine serves as an important scaffold in medicinal chemistry for the development of novel therapeutic agents. The compound has been utilized as a building block for the synthesis of more complex molecules with enhanced biological activities.

In drug discovery programs, N-(3,4,5-Trimethoxyphenyl)guanidine has been employed as a starting material or intermediate for the synthesis of compounds targeting various diseases, with a particular focus on cancer . The guanidine functionality provides a versatile handle for further modifications, allowing medicinal chemists to tune the pharmacological properties of the resulting compounds.

Biological Research Applications

In biological research, N-(3,4,5-Trimethoxyphenyl)guanidine has been used as a tool to study cellular mechanisms, particularly those related to microtubule dynamics and epigenetic regulation . The compound's well-defined mechanism of action makes it valuable for investigating fundamental biological processes relevant to cancer and other diseases.

Additionally, derivatives of N-(3,4,5-Trimethoxyphenyl)guanidine have been explored for their potential in treating various conditions beyond cancer, including infectious diseases . The compound's structural features make it an attractive scaffold for developing multi-target drugs addressing complex disease pathways.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of N-(3,4,5-Trimethoxyphenyl)guanidine have been synthesized and evaluated for their biological activities. Notable examples include:

  • N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine, which incorporates the 3,4,5-trimethoxyphenyl moiety into a quinazoline scaffold

  • N-(4-Methyl-benzoyl)-N''-(3,4,5-trimethoxy-phenyl)-guanidine, which features an additional benzoyl group attached to the guanidine functionality

  • Various pyrimidine derivatives containing the 3,4,5-trimethoxyphenyl fragment, which have been investigated as bone anabolic agents

Functional Comparisons

The presence of the 3,4,5-trimethoxyphenyl group in various bioactive compounds has consistently been associated with enhanced biological activities, particularly in the context of anticancer agents . Comparative studies have shown that compounds containing this structural motif often exhibit improved potency and selectivity compared to their counterparts lacking this feature.

For instance, in a series of benzodithiazinedioxide-guanidine compounds, researchers found that incorporating a 3,4,5-trimethoxyphenyl or related motifs led to significant improvements in antiproliferative activity against multiple cancer cell lines . These compounds demonstrated selectivity indexes (SI) greater than 65, indicating much higher cytotoxicity toward cancer cells compared to normal cells .

Future Research Directions

Current Limitations and Challenges

Despite the promising pharmacological properties of N-(3,4,5-Trimethoxyphenyl)guanidine and its derivatives, several limitations and challenges remain to be addressed:

  • Further optimization of the pharmacokinetic properties is needed to improve bioavailability and tissue distribution

  • More comprehensive toxicological studies are required to better understand potential side effects and safety profiles

  • Additional research on specific molecular targets and binding modes would facilitate rational drug design efforts

  • Exploring combination therapies with established anticancer agents may enhance therapeutic efficacy

Emerging Research Opportunities

Ongoing research continues to explore novel applications and optimizations of N-(3,4,5-Trimethoxyphenyl)guanidine and related compounds. Promising directions include:

  • Development of targeted delivery systems to enhance selectivity for cancer cells

  • Investigation of synergistic effects with conventional chemotherapeutic agents

  • Design of hybrid molecules incorporating the 3,4,5-trimethoxyphenyl guanidine scaffold with other pharmacophores

  • Exploration of activity against drug-resistant cancer cell lines

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